3-Pentylidenepiperazine-2,5-dione

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical registry systems with documented Chemical Abstracts Service numbers including 155527-36-9. The compound is also referenced under the systematic name 2,5-Piperazinedione,3-pentylidene-(9CI), reflecting the Chemical Abstracts nomenclature system. Alternative nomenclature includes (3Z)-3-PENTYLIDENEPIPERAZINE-2,5-DIONE, which specifies the geometric configuration of the double bond within the pentylidene substituent.

The International Union of Pure and Applied Chemistry naming convention for this compound follows the standard diketopiperazine nomenclature pattern, with the base name piperazine-2,5-dione modified by the 3-pentylidene substitution. This nomenclature system clearly identifies both the core ring structure and the specific nature of the substituent, facilitating accurate chemical communication and database searches.

Molecular Formula and Physical Properties

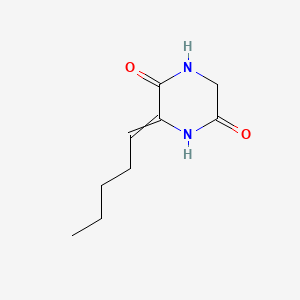

This compound possesses the molecular formula C₉H₁₄N₂O₂, corresponding to a molecular weight of 182.22 grams per mole. The compound's predicted physical properties include a density of 1.151±0.06 grams per cubic centimeter and a theoretical boiling point of 494.2±45.0 degrees Celsius. These computational predictions provide valuable insights into the compound's expected behavior under various conditions.

| Property | Value | Prediction Method |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ | Experimental |

| Molecular Weight | 182.22 g/mol | Calculated |

| Density | 1.151±0.06 g/cm³ | Predicted |

| Boiling Point | 494.2±45.0 °C | Predicted |

The molecular structure incorporates two carbonyl groups characteristic of diketopiperazines, positioned at the 2 and 5 positions of the six-membered piperazine ring. The pentylidene substituent at position 3 introduces an unsaturated five-carbon chain, creating a compound with both cyclic and linear structural elements that influence its overall chemical properties.

Position within the 2,5-Diketopiperazine Family

This compound belongs to the extensive family of 2,5-diketopiperazines, which represent the smallest known class of cyclic peptides. These compounds are characterized by a six-membered ring containing two amide groups at opposite positions, despite their designation as "diketopiperazines," which technically refers to their structural classification rather than the presence of ketone functional groups.

The 2,5-diketopiperazine family encompasses diverse structural variations, with substitutions possible at up to six positions and stereochemistry controllable at up to four positions. The parent compound of this family, 2,5-diketopiperazine itself, has the molecular formula (NHCH₂C(O))₂ and was historically significant as the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938.

Within this chemical family, this compound represents a specific structural class featuring unsaturated aliphatic substitution. This contrasts with other family members such as 3-methylpiperazine-2,5-dione, which contains a simple methyl substituent, or 3,6-diphenylpiperazine-2,5-dione, which features aromatic substitution. The pentylidene substitution pattern creates unique steric and electronic properties that distinguish this compound within the broader diketopiperazine framework.

Natural 2,5-diketopiperazines are ubiquitous in nature, frequently found in fermentation broths and yeast cultures, and often embedded within larger molecular architectures in various natural products. The structural diversity of this family has inspired medicinal chemists to utilize diketopiperazine scaffolds to circumvent the poor physical and metabolic properties of linear peptides in drug discovery applications.

Historical Context and Discovery

The historical development of 2,5-diketopiperazine chemistry provides important context for understanding compounds like this compound. The parent 2,5-diketopiperazine compound achieved historical significance in 1938 when it became the first compound containing a peptide bond to be characterized using X-ray crystallography. This milestone established the foundation for structural studies of cyclic dipeptides and related compounds.

The development of synthetic methodologies for creating substituted diketopiperazines has evolved significantly over the decades. Research has demonstrated that aldol condensation reactions can be successfully applied to diketopiperazine systems, with studies showing the effectiveness of various bases including triethylamine, potassium tert-butoxide, and cesium carbonate for promoting condensation reactions with aldehydes. These synthetic approaches have enabled the preparation of compounds with extended aliphatic substituents, such as the pentylidene group found in this compound.

The broader recognition of 2,5-diketopiperazines as biologically relevant scaffolds has driven continued research interest in this chemical family. Their occurrence as natural products in bacteria, fungi, marine microorganisms, and mammals has highlighted their biological significance. Additionally, their identification as degradation products of polypeptides in processed foods and beverages, as well as their detection in cometary materials, underscores their fundamental importance in various chemical and biological systems.

Properties

CAS No. |

155527-36-9 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.223 |

IUPAC Name |

3-pentylidenepiperazine-2,5-dione |

InChI |

InChI=1S/C9H14N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h5H,2-4,6H2,1H3,(H,10,13)(H,11,12) |

InChI Key |

AIEFJVCQQUSBJV-UHFFFAOYSA-N |

SMILES |

CCCCC=C1C(=O)NCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of DKPs are highly dependent on substituents. Key analogs include:

Key Observations :

- Lipophilicity : The pentylidene group in this compound increases logP (~2.77 estimated via Crippen method) compared to methyl or benzylidene analogs, favoring membrane permeability .

- Biological Activity : Benzylidene derivatives (e.g., Compound 3 in ) exhibit cytotoxic effects against cancer cells (IC₅₀: 3.04–10.62 µM) due to aryl group interactions with cellular targets . The pentylidene analog may share similar mechanisms but with altered pharmacokinetics.

Physicochemical Properties

Key Insight : The pentylidene group significantly alters solubility and logP compared to smaller substituents, impacting drug-likeness and bioavailability.

Q & A

Q. What are the established synthetic routes for 3-Pentylidenepiperazine-2,5-dione?

The synthesis typically involves multi-step organic reactions:

- Core formation : Cyclization of precursors (e.g., amino acids or diketopiperazine derivatives) under controlled conditions .

- Substituent introduction : Alkylidenation at the 3-position using pentanal derivatives via condensation reactions, often catalyzed by acidic or basic agents .

- Purification : Column chromatography or recrystallization to isolate the compound, followed by validation via , , and ESI-HRMS .

Q. How is the structural integrity of this compound validated?

Key methods include:

- Spectroscopy : (proton environment analysis) and (carbon skeleton verification) .

- Mass spectrometry : ESI-HRMS for molecular weight confirmation and fragmentation pattern analysis .

- X-ray crystallography : To resolve stereochemistry and confirm spatial arrangement, particularly for chiral centers .

Q. What in vitro assays are suitable for preliminary biological screening?

- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Cytotoxicity : MTT or XTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Receptor binding : Radioligand displacement assays for targets like 5-HT or SERT, using competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Substituent variation : Modify the pentylidene chain length or introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to assess effects on bioactivity .

- Chiral resolution : Separate enantiomers via chiral HPLC and compare their pharmacological profiles (e.g., receptor affinity, metabolic stability) .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding interactions with targets like 5-HT receptors .

Q. What experimental strategies address contradictions in reported biological data?

- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls across studies .

- Purity verification : Re-evaluate compound purity (>95%) via HPLC and exclude degradation products .

- Orthogonal assays : Validate activity using multiple models (e.g., in vivo seizure models alongside in vitro receptor assays) .

Q. How can computational modeling enhance the design of this compound analogs?

- Density Functional Theory (DFT) : Predict stability and reactivity of substituents at the 3-position .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 5-HT) to guide rational design .

- ADMET profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity early in development .

Methodological Considerations

- Data reproducibility : Cross-validate findings with independent synthetic batches and blinded assays .

- Structural analogs : Compare with compounds like 3,6-dimethylpiperazine-2,5-dione to isolate the pentylidene group’s contribution .

- Ethical compliance : Adhere to institutional guidelines for in vitro studies and avoid in vivo testing without proper approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.